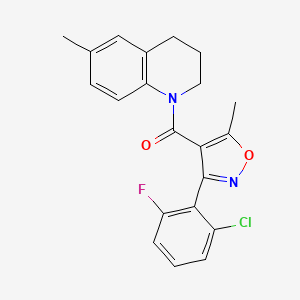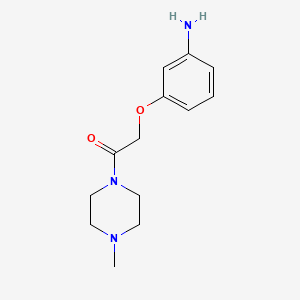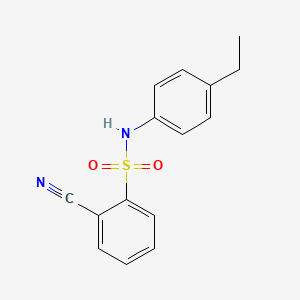
3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL 6-methyl(1,2,3,4-tetrahydroquinolyl) ketone
Overview
Description
3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL 6-methyl(1,2,3,4-tetrahydroquinolyl) ketone is a useful research compound. Its molecular formula is C21H18ClFN2O2 and its molecular weight is 384.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL 6-methyl(1,2,3,4-tetrahydroquinolyl) ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL 6-methyl(1,2,3,4-tetrahydroquinolyl) ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
One research paper discusses a compound structurally similar to the requested chemical, focusing on its antibacterial properties, particularly against anaerobic bacteria. This compound, a novel nonmutagenic antibacterial agent, shows promising results in targeting anaerobic bacterial cells through a pro-drug mechanism, involving bioreduction by bacterial electron transfer proteins (Dickens et al., 1991).
Synthesis and Reactivity
Another study details the synthesis of activated bis- and tetrafluoroaromatic compounds containing bis-phenylquinoxaline fragments. These compounds, which include elements like fluorophenyl and chlorophenyl groups, have potential applications in high-molecular-weight aromatic quinoxaline-containing polyether ketones (Keshtov et al., 2002).
Cyclization and Isomerization
A study examining the reactivities of stable rotamers of a compound with similar structural components (fluoro and chloro ketones) investigated the formation of isomeric ketones by cyclization. This research contributes to understanding the barriers to isomerization and relative stabilities of isomeric ketones, providing insights into the chemical behavior of similar compounds (Ōki et al., 1988).
Antipsychotic and Anticonvulsant Activities
Another relevant study involves the synthesis of compounds containing the 2-fluorophenyl and isoxazolyl groups, which were screened for antipsychotic and anticonvulsant activities. The chemical structures of these compounds were established through various analytical methods (Kaur et al., 2010).
Herbicidal Applications
A study on herbicidal activities assessed compounds with chloroquinolinyl and isoxazolinylmethoxy groups, demonstrating potent activity against annual weeds in paddy fields. This research underscores the potential agricultural applications of compounds with structural similarities (Hwang et al., 2005).
properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O2/c1-12-8-9-17-14(11-12)5-4-10-25(17)21(26)18-13(2)27-24-20(18)19-15(22)6-3-7-16(19)23/h3,6-9,11H,4-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOAMQXGEDQHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114481 | |
| Record name | [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL 6-methyl(1,2,3,4-tetrahydroquinolyl) ketone | |
CAS RN |
1024580-16-2 | |
| Record name | [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024580-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine](/img/structure/B3033382.png)
![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)
![4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol](/img/structure/B3033384.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033387.png)
![4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033389.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033391.png)
![2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033395.png)
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033397.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033399.png)
![2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033400.png)
![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033401.png)
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033402.png)